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molecular formula C5H13ClN2O B3344235 2-Butylisouronium chloride CAS No. 62432-76-2

2-Butylisouronium chloride

Cat. No. B3344235
M. Wt: 152.62 g/mol
InChI Key: ARPJRCMUGDBJNL-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 222 g (3.0 mol) of butanol, 21.0 g (0.50 mol) of cyanamide and 57.5 g (0.50 mol) of carbamimidoyl chloride hydrochloric acid salt were dissolved, followed by stirring at 60° C. for 1 hour. The reaction liquid was concentrated to obtain 2-butylisourea hydrochloric acid salt. To 500 ml of N,N-dimethylformamide, 2-butylisourea hydrochloric acid salt obtained, 186 g (1.0 mol) of ethyl 2-acetyl-3-ethoxyacrylate and 82.0 g (1.0 mol) of sodium acetate were suspended, followed by stirring at 100° C. for 4 hours. The reaction liquid was cooled and then poured in ice-water, and extracted with diisopropyl ether. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate, adding “Florisil” and filtering. The solution was concentrated under reduced pressure to obtain 192 g (yield: 81%) of ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[N:6]#[C:7][NH2:8].Cl.C([Cl:13])(=N)N>>[ClH:13].[CH2:1]([O:5][C:7](=[NH:6])[NH2:8])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
21 g
Type
reactant
Smiles
N#CN
Name
Quantity
57.5 g
Type
reactant
Smiles
Cl.C(N)(=N)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(CCC)OC(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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